tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Description
tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a pyridine ring substituted with tert-butyl and ethyl ester groups at positions 3 and 5, a butyl group at position 4, and methyl groups at positions 2 and 4. This compound belongs to a class of molecules with diverse pharmacological and chemical applications, including calcium channel modulation and enzymatic mimicry . Its structural complexity arises from the combination of bulky tert-butyl groups and flexible alkyl chains, which influence its physicochemical properties and reactivity.
Properties
CAS No. |
94266-04-3 |
|---|---|
Molecular Formula |
C19H31NO4 |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl 4-butyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H31NO4/c1-8-10-11-14-15(17(21)23-9-2)12(3)20-13(4)16(14)18(22)24-19(5,6)7/h14,20H,8-11H2,1-7H3 |
InChI Key |
PRGMGHRCXVBSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Aldehyde: Butanal (for 4-butyl substitution)
- β-Ketoesters: tert-Butyl acetoacetate and ethyl acetoacetate to introduce tert-butyl and ethyl ester groups respectively at 3 and 5 positions.
- Ammonium acetate: Nitrogen source for ring formation.
Reaction Conditions
- Solvent: Methanol or ethanol is commonly used.
- Temperature: Typically reflux or moderate heating (50–80 °C).
- Reaction time: 15–30 minutes to several hours depending on scale and conditions.
- Molar ratios: Generally 1 equivalent aldehyde, 1 equivalent ammonium acetate, and 2 equivalents combined β-ketoesters.
Example Protocol (Adapted from Related Literature)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Mix butanal (1 mmol), tert-butyl acetoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in methanol (6 mL) | The mixture is stirred at room temperature or heated under reflux. |
| 2 | Stir reaction mixture for 30 minutes to 1 hour | Reaction monitored by TLC or HPLC for completion. |
| 3 | Purify product by recrystallization from methanol or chromatography | Yields typically range from 70–85%. |
This approach is based on the general Hantzsch synthesis protocol used for similar dihydropyridine derivatives, such as di-tert-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.
Oxidation and Further Functionalization
After synthesis of the dihydropyridine core, oxidation to the corresponding pyridine may be performed if desired, using mild oxidants such as laccase enzymes or chemical oxidants under controlled conditions. However, for the target compound, the dihydropyridine form is the desired product.
Analytical Data and Purification
- Purification: Chromatography on silica gel with petroleum ether/ethyl acetate mixtures is common.
- Characterization: Melting point, NMR (1H, 13C), IR, and mass spectrometry confirm structure.
- Typical spectral features: NH stretch around 3330–3350 cm⁻¹, ester carbonyls near 1690–1700 cm⁻¹, and characteristic dihydropyridine ring signals in NMR.
Comparative Table of Preparation Parameters for Related Compounds
Summary of Research Findings
- The Hantzsch synthesis remains the most efficient and straightforward approach for preparing substituted 1,4-dihydropyridines including this compound.
- The use of mixed β-ketoesters allows for selective ester substitution.
- Mild reaction conditions and short reaction times are sufficient for high yields.
- Analytical methods such as HPLC and NMR confirm the purity and structure of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding pyridine derivatives, while reduction reactions can produce dihydropyridine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 337.45 g/mol. Its structure features a dihydropyridine ring with tert-butyl and ethyl substituents that enhance its solubility and biological activity. The presence of ester functionalities allows for various chemical reactions, including nucleophilic substitutions and oxidations.
Medicinal Chemistry Applications
Pharmacodynamics and Pharmacokinetics:
Research into the pharmacological properties of tert-butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate indicates its potential as a therapeutic agent. Interaction studies can provide insights into its binding affinity to calcium channels or neurotransmitter receptors, which are crucial for understanding its therapeutic potential in treating neurological disorders.
Antioxidant Properties:
The compound may exhibit antioxidant properties due to its structural characteristics. Studies have indicated that similar dihydropyridine derivatives can scavenge free radicals, suggesting that this compound could play a role in mitigating oxidative stress-related diseases.
Pharmacological Studies:
Recent studies have focused on understanding the interactions between this compound and various biological targets. For instance:
- Calcium Channel Modulation: Research has indicated that dihydropyridines can act as calcium channel blockers; thus, investigating this compound's effects on calcium channels could reveal its potential in cardiovascular therapies.
Antioxidant Activity Assessment:
Investigations into the antioxidant capabilities of related dihydropyridine compounds have shown promising results. For example:
- Cell Culture Studies: Experiments demonstrated that certain dihydropyridines effectively reduced oxidative stress markers in neuronal cell lines.
Mechanism of Action
The mechanism of action of tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (hereafter referred to as the target compound ) with structurally related 1,4-DHP derivatives. Key differences in substituents, synthesis methods, and biological/physical properties are highlighted.
Table 1: Structural and Functional Comparison of 1,4-DHP Derivatives
Key Findings:
The butyl group at position 4 likely increases lipophilicity compared to phenyl or hydrogen substituents, which may improve membrane permeability in biological systems .
Synthetic Efficiency :
- High-yield syntheses (e.g., 90% for the difluorophenyl derivative ) often employ polystyrene-supported catalysts under solvent-free conditions. The target compound’s synthesis may require similar methodologies but with adjustments for bulkier tert-butyl groups.
Biological Activity :
- Simple 1,4-DHPs like diethyl derivatives mimic NADH and modulate calcium channels . The target compound’s butyl and tert-butyl substituents may alter binding affinity to these targets, though specific data are pending.
Physicochemical Properties: Lauryl ester derivatives (e.g., C33H59NO4 ) exhibit high molecular weight (533.83 g/mol) and hydrophobicity, limiting aqueous solubility. The target compound’s mixed tert-butyl/ethyl ester system may balance solubility and stability.
Research Findings and Implications
Pharmacological Potential: The structural similarity to NADH suggests the target compound could serve as a redox-active agent or enzyme inhibitor. However, its bulky substituents may reduce enzymatic compatibility compared to simpler analogs.
Environmental and Industrial Relevance :
- Modified carbon nitride catalysts (e.g., terephthalic acid-doped C3N4) enhance the photocatalytic oxidation of 1,4-DHPs . This could inform green synthesis or degradation pathways for the target compound.
Analytical Challenges :
- Impurities like ethyl methyl or diethyl analogs (e.g., CAS 130996-24-6 ) highlight the need for rigorous chromatography or recrystallization during purification, as seen in deuterated derivatives .
Biological Activity
tert-Butyl ethyl 4-butyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. Its unique structural features and substituents suggest potential biological activities that warrant investigation. This article explores its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.
The compound has the molecular formula and is characterized by the presence of both tert-butyl and ethyl groups, contributing to its solubility and reactivity. The dihydropyridine structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitutions .
Biological Activity Overview
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Dihydropyridine derivatives have been studied for their antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi .
- Antimalarial and Antituberculosis Activities : Studies involving similar pyridine derivatives have demonstrated significant activity against Plasmodium falciparum (the causative agent of malaria) and Mycobacterium tuberculosis. These compounds were evaluated for their cytotoxicity and efficacy against these pathogens .
- Neuropharmacological Effects : Given the structural similarities to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter receptors or calcium channels, which could lead to therapeutic applications in neurodegenerative diseases.
Case Studies
Several studies have investigated the biological activities of related compounds:
- Antimalarial Activity : A study reported that certain derivatives exhibited IC50 values below 10 µM against P. falciparum, indicating strong antimalarial potential. Selectivity indices greater than 10 were also noted for some compounds, suggesting favorable safety profiles .
- Antituberculosis Activity : The same study found that specific analogs demonstrated activity against M. tuberculosis, supporting the hypothesis that modifications in the dihydropyridine structure can enhance biological activity against infectious diseases .
Comparative Analysis
A comparative analysis of similar compounds reveals key differences in biological activity based on structural variations:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C19H31NO4 | Unique substituents enhance solubility | Potential antimicrobial and antimalarial |
| Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C17H27NO4 | Lacks butyl group at position 4 | Moderate antimicrobial activity |
| Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | C16H22N O4 | Lacks tert-butyl groups | Lower lipophilicity may reduce activity |
Q & A
Q. What are the optimized synthetic protocols for tert-butyl ethyl 4-butyl-1,4-dihydropyridine derivatives?
The Hantzsch synthesis is a common method for dihydropyridine derivatives. For this compound, refluxing tert-butyl acetoacetate, ethyl acetoacetate, 4-butylaldehyde, and ammonium acetate in ethanol (1:2:1 molar ratio) under steam-bath conditions yields the product. Monitor reaction progress via TLC and purify using recrystallization from ethanol or column chromatography . Key parameters include reaction time (1–3 hours) and solvent choice (ethanol for solubility and steric control) .
Q. How can solubility and stability be assessed during purification?
- Solubility: Test in organic solvents (e.g., ethanol, dichloromethane) using a gradient approach. Ethanol is preferred for recrystallization due to moderate polarity .
- Stability: Conduct accelerated stability studies under acidic, basic, and oxidative conditions (e.g., HCl/NaOH/H₂O₂). Monitor degradation via HPLC with UV detection (λ = 254 nm) .
Q. What analytical techniques are critical for structural confirmation?
- NMR: ¹H and ¹³C NMR to identify substituent environments (e.g., tert-butyl at δ ~1.2 ppm, dihydropyridine protons at δ ~4.5–5.5 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~422.3) .
- XRD: Single-crystal X-ray diffraction for absolute configuration determination, if crystals are obtainable .
Q. How to evaluate biological activity in preliminary assays?
Use standardized in vitro models:
- Antimicrobial: Broth microdilution assays (MIC values against Gram-positive/negative bacteria) .
- Anti-inflammatory: Inhibition of COX-2 enzyme activity via ELISA .
- Dose-response curves: IC₅₀ calculations with positive controls (e.g., aspirin for COX-2) .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data for substituted dihydropyridines?
Discrepancies in NMR shifts (e.g., dihydropyridine ring protons) arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with structurally analogous compounds (e.g., dimethyl 4-(4-ethoxyphenyl) derivatives, where ethoxy groups deshield adjacent protons) .
Q. What strategies address stereochemical challenges in asymmetric synthesis?
- Chiral resolution: Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases .
- Asymmetric catalysis: Employ chiral ligands (e.g., BINOL) in enantioselective Hantzsch reactions .
- XRD confirmation: Resolve racemic mixtures via crystallization and validate with Flack parameters .
Q. How to analyze conflicting bioactivity data across studies?
Conduct meta-analyses of IC₅₀ values, considering assay variability (e.g., cell line differences, incubation times). Use statistical tools (ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in anticancer activity may stem from mitochondrial vs. nuclear targeting .
Q. What methodologies elucidate photocatalytic degradation pathways?
- Photocatalysis setup: Irradiate the compound with visible light (λ = 400–700 nm) in the presence of carbon quantum dots (CQDs) .
- Degradation products: Identify intermediates via LC-MS/MS and propose pathways (e.g., hydroxyl radical attack on the dihydropyridine ring) .
Q. How to optimize regioselectivity in substitution reactions?
Q. How to establish structure-activity relationships (SAR) for therapeutic potential?
Synthesize analogs with varied substituents (e.g., replacing tert-butyl with methyl or phenyl). Test in parallel assays (e.g., calcium channel blocking for cardiovascular activity) and correlate results with Hammett σ values or logP .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
